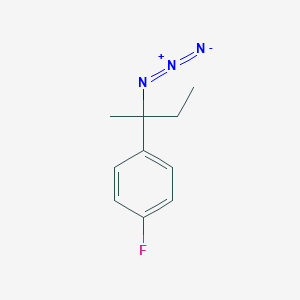

1-(2-Azidobutan-2-yl)-4-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Azidobutan-2-yl)-4-fluorobenzene is an organic compound that features both an azide group and a fluorobenzene moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. The presence of the azide group makes it a versatile intermediate for further chemical transformations.

Wirkmechanismus

Target of Action

“1-(2-Azidobutan-2-yl)-4-fluorobenzene” is a compound that contains an azide group and a fluorobenzene group. Azides are known to be reactive and can participate in click chemistry reactions, specifically Huisgen 1,3-dipolar cycloadditions . Fluorobenzenes are aromatic compounds that are often used in the design of pharmaceuticals and agrochemicals due to the unique properties of the fluorine atom .

Mode of Action

This is a type of click chemistry, which is often used in drug discovery and development due to its high yield, specificity, and reliability .

Biochemical Pathways

Without specific studies on “this compound”, it’s difficult to say which biochemical pathways it might affect. Compounds containing azide groups have been used in a variety of biological applications, including the study of biological processes and the development of new drugs .

Pharmacokinetics

These properties can vary widely depending on the specific structure of the compound and can be influenced by factors such as its size, polarity, and the presence of functional groups .

Result of Action

Without specific information on “this compound”, it’s difficult to predict the exact molecular and cellular effects of this compound. Azides and fluorobenzenes are both used in the synthesis of biologically active compounds, suggesting that this compound could potentially have biological activity .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For example, the presence of a catalyst (such as copper) could trigger a reaction between the azide group and an alkyne to form a triazole . The pH, temperature, and presence of other chemicals could also potentially affect the compound’s behavior .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidobutan-2-yl)-4-fluorobenzene typically involves a multi-step process. One common method starts with the preparation of 2-bromo-2-methylbutane, which is then subjected to nucleophilic substitution with sodium azide to introduce the azide group. The resulting 2-azidobutane is then coupled with 4-fluorobenzene under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Azidobutan-2-yl)-4-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: The azide group can be reduced to form amines.

Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its reactive azide group. It can participate in:

- Click Chemistry : The azide group allows for Huisgen 1,3-dipolar cycloaddition reactions, which are widely utilized in drug discovery and development. This method is favored for its efficiency and specificity in forming stable products from simple reactants.

- Synthesis of Complex Molecules : It can be used to synthesize more complex organic molecules by acting as a building block. This includes the formation of various derivatives that could have different functional properties .

Medicinal Chemistry

This compound has potential applications in drug development:

Materials Science

In materials science, the compound can be utilized for:

- Polymer Chemistry : The azide group can be employed in the synthesis of polymers through click chemistry methods, leading to materials with tailored properties for specific applications .

- Functional Materials : Its unique combination of functionalities allows for the development of specialty chemicals and materials that may have applications in coatings, adhesives, and other industrial products.

Case Studies and Research Findings

While specific case studies on this compound are not extensively documented, related research provides insights into its potential applications:

- Antibacterial Activity : A study involving azide-containing compounds demonstrated significant antibacterial potential against Gram-positive and Gram-negative bacteria, suggesting that similar compounds could be explored for therapeutic uses against resistant strains .

- Drug Development : Research into various azide derivatives has shown promise in developing new pharmaceuticals targeting oxidative stress-related diseases, which could extend to compounds like this compound as potential drug candidates .

Vergleich Mit ähnlichen Verbindungen

1-(2-Azidobutan-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of fluorobenzene.

2-Azido-2-methylbutane: Lacks the fluorobenzene moiety.

4-Fluoro-1-azidobutane: Similar but with the azide group directly attached to the butane chain.

Uniqueness: 1-(2-Azidobutan-2-yl)-4-fluorobenzene is unique due to the combination of the azide group and the fluorobenzene moiety

Biologische Aktivität

1-(2-Azidobutan-2-yl)-4-fluorobenzene is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. The azide functional group is known for its reactivity, particularly in click chemistry, which facilitates the synthesis of complex molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound can be described as a fluorinated aromatic compound with an azido substituent. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- NRF2 Activation : Compounds similar to this compound have been studied for their ability to activate NRF2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that plays a crucial role in cellular defense against oxidative stress. Activation of NRF2 can lead to increased expression of antioxidant proteins and may have therapeutic implications for diseases characterized by oxidative damage .

- Antimicrobial Activity : The azide group allows for modifications that may enhance antimicrobial properties. Similar compounds have demonstrated significant antibacterial activity against various pathogens, indicating a potential for this compound in treating infections .

Antibacterial Activity

Recent studies have shown that derivatives of fluorinated compounds exhibit notable antibacterial properties. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 16 µM to 128 µM against Staphylococcus aureus, suggesting that structural modifications can significantly enhance antibacterial efficacy .

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | 128 |

| MA-1114 | 128 | 128 |

Case Studies

A study investigating the effects of azide-containing compounds on oxidative stress revealed that such compounds could modulate NRF2 pathways, enhancing cellular resilience against oxidative damage. This suggests that similar mechanisms may be applicable to this compound .

In another case study, azide derivatives were shown to possess anti-proliferative effects against breast cancer cells, highlighting their potential in oncology .

Eigenschaften

IUPAC Name |

1-(2-azidobutan-2-yl)-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3/c1-3-10(2,13-14-12)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPPGMNMHYTKTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.